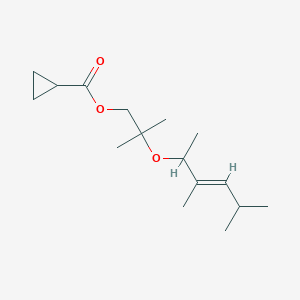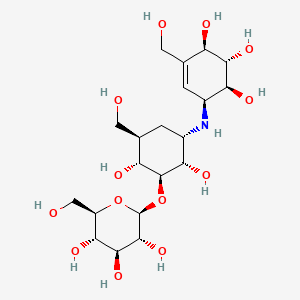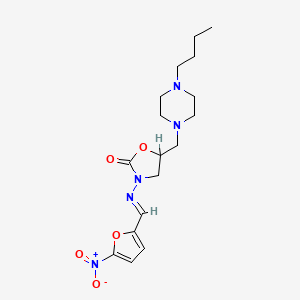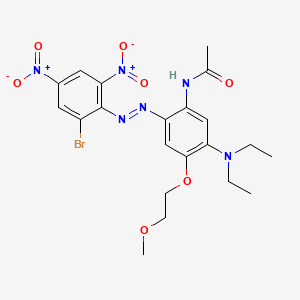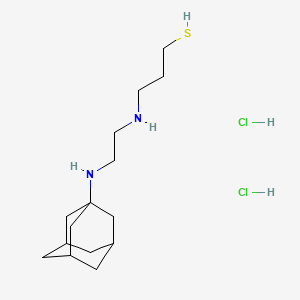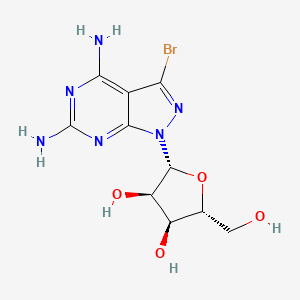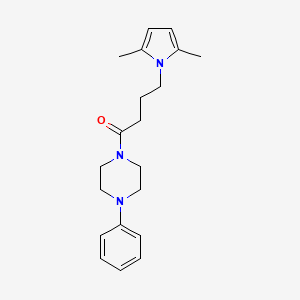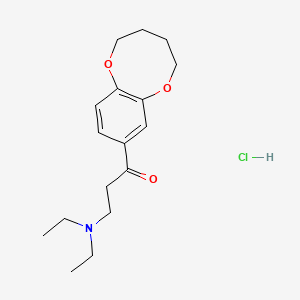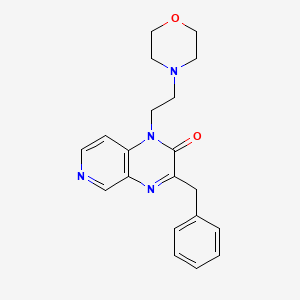
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- is a heterocyclic compound that features a pyridopyrazinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the benzyl and morpholinoethyl groups may impart unique biological activities and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridopyrazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: Benzylation can be performed using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Attachment of the Morpholinoethyl Group: This step may involve nucleophilic substitution reactions using morpholine and an appropriate alkylating agent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions may target the pyridopyrazinone core or the benzyl group, potentially yielding reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the morpholinoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group may yield benzaldehyde, while substitution reactions may introduce various functional groups at the morpholinoethyl position.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
DNA Intercalation: The compound could intercalate into DNA, affecting replication and transcription processes.
類似化合物との比較
Similar Compounds
Pyrido(3,4-b)pyrazin-2(1H)-one Derivatives: Other derivatives with different substituents at the benzyl or morpholinoethyl positions.
Pyridopyrazinone Compounds: Compounds with similar core structures but different functional groups.
Uniqueness
Pyrido(3,4-b)pyrazin-2(1H)-one, 3-benzyl-1-(2-morpholinoethyl)- is unique due to the specific combination of the benzyl and morpholinoethyl groups, which may impart distinct chemical and biological properties compared to other similar compounds.
特性
CAS番号 |
117928-89-9 |
|---|---|
分子式 |
C20H22N4O2 |
分子量 |
350.4 g/mol |
IUPAC名 |
3-benzyl-1-(2-morpholin-4-ylethyl)pyrido[3,4-b]pyrazin-2-one |
InChI |
InChI=1S/C20H22N4O2/c25-20-17(14-16-4-2-1-3-5-16)22-18-15-21-7-6-19(18)24(20)9-8-23-10-12-26-13-11-23/h1-7,15H,8-14H2 |
InChIキー |
ATDHXLDSJNJQLO-UHFFFAOYSA-N |
正規SMILES |
C1COCCN1CCN2C3=C(C=NC=C3)N=C(C2=O)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



